molecular formula C33H29N3 B1609662 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone CAS No. 85171-94-4

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

Cat. No. B1609662
CAS RN: 85171-94-4
M. Wt: 467.6 g/mol
InChI Key: IRKBOPBCDTWDDY-YQCHCMBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone, also known as DBADPH, is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative that has been shown to have potential in various applications, including as an analytical reagent, a fluorescent probe, and a biological labeling agent. In

properties

IUPAC Name

N,N-dibenzyl-4-[(E)-(diphenylhydrazinylidene)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3/c1-5-13-29(14-6-1)26-35(27-30-15-7-2-8-16-30)31-23-21-28(22-24-31)25-34-36(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-25H,26-27H2/b34-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKBOPBCDTWDDY-YQCHCMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430677
Record name 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

CAS RN

85171-94-4
Record name 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone
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4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone
Reactant of Route 3
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4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

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